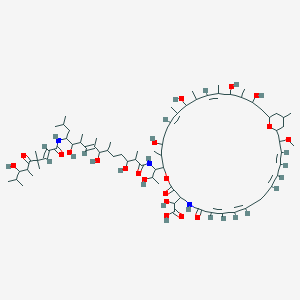

poecillastrin C

Description

Properties

Molecular Formula |

C78H129N3O20 |

|---|---|

Molecular Weight |

1428.9 g/mol |

IUPAC Name |

2-hydroxy-2-[(3E,5E,9E,11E,22E,26E)-20,24,28,30-tetrahydroxy-18-[2-hydroxy-1-[[(E)-3,7,11-trihydroxy-12-[[(E)-7-hydroxy-4,4,6,8-tetramethyl-5-oxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]propyl]-2-methoxy-19,23,25,27,29,34-hexamethyl-13,16-dioxo-17,36-dioxa-14-azabicyclo[30.3.1]hexatriaconta-3,5,9,11,22,26-hexaen-15-yl]acetic acid |

InChI |

InChI=1S/C78H129N3O20/c1-42(2)36-57(79-64(87)34-35-78(17,18)74(94)54(15)67(88)43(3)4)71(92)50(11)40-48(9)69(90)46(7)31-33-59(84)53(14)75(95)81-65(55(16)82)73-52(13)58(83)32-30-45(6)68(89)47(8)39-49(10)70(91)51(12)60(85)41-56-37-44(5)38-62(100-56)61(99-19)28-26-24-22-20-21-23-25-27-29-63(86)80-66(77(98)101-73)72(93)76(96)97/h22-30,34-35,39-40,42-44,46-47,50-62,65-73,82-85,88-93H,20-21,31-33,36-38,41H2,1-19H3,(H,79,87)(H,80,86)(H,81,95)(H,96,97)/b24-22+,25-23+,28-26+,29-27+,35-34+,45-30+,48-40+,49-39+ |

InChI Key |

HMIARJJWAVDOLU-HNLIAPJFSA-N |

Isomeric SMILES |

CC1CC2CC(C(C(/C(=C/C(C(/C(=C/CC(C(C(OC(=O)C(NC(=O)/C=C/C=C/CC/C=C/C=C/C(C(C1)O2)OC)C(C(=O)O)O)C(C(C)O)NC(=O)C(C)C(CCC(C)C(/C(=C/C(C)C(C(CC(C)C)NC(=O)/C=C/C(C)(C)C(=O)C(C)C(C(C)C)O)O)/C)O)O)C)O)/C)O)C)/C)O)C)O |

Canonical SMILES |

CC1CC2CC(C(C(C(=CC(C(C(=CCC(C(C(OC(=O)C(NC(=O)C=CC=CCCC=CC=CC(C(C1)O2)OC)C(C(=O)O)O)C(C(C)O)NC(=O)C(C)C(CCC(C)C(C(=CC(C)C(C(CC(C)C)NC(=O)C=CC(C)(C)C(=O)C(C)C(C(C)C)O)O)C)O)O)C)O)C)O)C)C)O)C)O |

Synonyms |

poecillastrin C |

Origin of Product |

United States |

Structural Characterization and Elucidation of Poecillastrin C

Determination of Planar Structure and Connectivity

The initial elucidation of the planar structure of poecillastrin C, and its subsequent revision, relied heavily on a suite of modern analytical techniques.

The structural backbone of this compound was primarily pieced together using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. vulcanchem.comacs.org Due to the limited availability of the natural compound, highly sensitive techniques, such as those employing a cryogenically cooled probe, were essential for acquiring detailed spectral data from minute sample quantities. vulcanchem.comacs.org Comprehensive analysis of 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments allowed for the assignment of proton and carbon signals and established the connectivity of the atoms within the molecule. vulcanchem.comresearchgate.net

Table 1: Key Spectroscopic Data for this compound

| Technique | Observation | Reference |

|---|---|---|

| ¹H NMR | Revealed the presence of numerous methyl, methylene, methine, oxygenated methine, nitrogenous methine, and olefinic protons. researchgate.net | researchgate.net |

| ¹³C NMR | Provided the carbon framework of the molecule. thieme-connect.comnih.govthieme-connect.com | thieme-connect.comnih.govthieme-connect.com |

| 2D NMR (COSY, HSQC, HMBC) | Established the connectivity between protons and carbons, allowing for the assembly of the planar structure. vulcanchem.comresearchgate.net | vulcanchem.comresearchgate.net |

| HRMS | Determined the molecular formula as C₇₈H₁₂₉N₃O₂₀. vulcanchem.com | vulcanchem.com |

Initial spectroscopic analysis alone was insufficient to definitively establish the entire structure, particularly the nature of the ester linkage within the β-hydroxyaspartic acid (OHAsp) moiety. nih.gov To resolve this ambiguity, chemical degradation studies were employed. nih.govnih.govfigshare.comresearchgate.netvulcanchem.comacs.orgthieme-connect.comacs.org

A key experiment involved the selective reduction of the ester carbonyl group using sodium borohydride (B1222165) (NaBH₄). nih.gov This was followed by acid hydrolysis of the reduced product. nih.gov The rationale was that the two possible isomers of this compound would yield different amino acid derivatives upon this reaction sequence. The analysis of the resulting product confirmed that the macrolactonization occurred via the side-chain carboxyl group of the OHAsp residue, not the α-amino acid carbonyl. nih.gov This crucial finding led to the revision of the initially proposed planar structure of this compound. nih.govnih.gov

Advanced Spectroscopic Techniques for Structural Assignment (e.g., NMR, MS)

Assignment of Absolute and Relative Stereochemistry in this compound

Determining the three-dimensional arrangement of atoms in this compound was a complex undertaking due to the presence of numerous stereocenters.

The absolute configuration of the β-hydroxyaspartic acid (OHAsp) residue was a critical piece of the stereochemical puzzle. nih.govnih.govfigshare.comresearchgate.netvulcanchem.comthieme-connect.comacs.orgbeilstein-archives.org This was determined using Marfey's analysis, a method that involves derivatizing the amino acid hydrolysate with a chiral reagent (Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) followed by chromatographic analysis. nih.govresearchgate.net This analysis established the OHAsp residue in this compound as having a D-threo configuration. nih.govresearchgate.net

Further chemical degradation of the reduction product of this compound yielded (2R,3R)-2-amino-3,4-dihydroxybutanoic acid, providing definitive proof of the stereochemistry at these centers and confirming the revised structure. nih.govnih.gov

The determination of the stereochemistry of the large 36-membered macrolactone ring was a significant achievement. nih.govfigshare.com This was accomplished through a multifaceted approach that combined chemical degradation, detailed NMR analyses, chemical synthesis of fragments, and molecular modeling. nih.govfigshare.com This comprehensive strategy allowed for the assignment of the absolute configurations of 12 stereocenters within the macrocyclic portion of the molecule. nih.govfigshare.com The selective reduction experiment, as previously mentioned, was instrumental in confirming the mode of macrolactone ring formation. nih.gov

Stereochemical Elucidation of Key Chiral Centers (e.g., β-Hydroxyaspartic Acid Moiety via Marfey's Analysis)

Structural Relationship of this compound to Congeneric Macrolactams

This compound belongs to a larger family of structurally related macrolide lactams known as the chondropsins and poecillastrins, which have been isolated from various marine sponges. nih.govresearchgate.net These compounds share a common structural framework but differ in their side chains and the degree of oxidation or methylation. researchgate.net

For instance, poecillastrin D is the C-50 methyl ether of this compound. researchgate.net The structural revisions made to this compound also necessitated the revision of the structures of poecillastrins B and D, as well as 73-deoxychondropsin A, highlighting the close structural relationship within this class of compounds. nih.govnih.gov The study of these congeners provides valuable insights into the structure-activity relationships of this potent class of natural products.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Poecillastrin B |

| Poecillastrin D |

| 73-deoxychondropsin A |

| Chondropsin A |

| β-hydroxyaspartic acid |

| (2R,3R)-2-amino-3,4-dihydroxybutanoic acid |

Poecillastrin Analogues (e.g., Poecillastrin B, D, E, F, G, H)

This compound is part of a larger family of structurally related macrolides isolated from marine sponges. vulcanchem.com These analogues share the core macrolactam structure but exhibit variations in their side chains, methylation, and oxygenation patterns, or the degree of unsaturation. researchgate.netgovinfo.gov

Poecillastrin B : A close analogue of this compound, its structural understanding was also impacted by the revision of the OHAsp residue in this compound. vulcanchem.com

Poecillastrin D : Isolated alongside this compound from the deep-sea sponge Jaspis serpentina, its structure was identified as a mono-O-methylated derivative of this compound. researchgate.netoup.com

Poecillastrins E, F, and G : These compounds were isolated from a Poecillastra sp. sponge and are also closely related to this compound. researchgate.net Their structures were determined by MS and NMR analysis, and like this compound, they contain a D-threo-β-hydroxyaspartic acid residue. researchgate.net

Poecillastrin H : This analogue is distinguished by the presence of a conjugated pentaene moiety within its structure. researchgate.netacs.org It was isolated from a Characella sp. marine sponge and is noted to be extremely sensitive to light. researchgate.netacs.org

Poecillastrin A : A notable member of the family, poecillastrin A possesses a smaller, 33-membered macrocyclic ring, in contrast to the 35-membered ring common to many other poecillastrins and chondropsins. acs.orggovinfo.gov This structural difference expands the known diversity of this class of macrolides. govinfo.gov

Table 1: Comparison of Selected Poecillastrin Analogues

| Compound | Source Genus | Key Structural Features | Citation(s) |

|---|---|---|---|

| Poecillastrin A | Poecillastra | 33-membered macrolide lactam ring. | acs.orggovinfo.gov |

| This compound | Poecillastra, Jaspis | 35-membered ring; structure revised to confirm D-threo-β-hydroxyaspartic acid linkage. | nih.govresearchgate.netoup.com |

| Poecillastrin D | Jaspis | Mono-O-methylated derivative of this compound. | researchgate.netoup.com |

| Poecillastrin H | Characella | Contains a conjugated pentaene moiety; highly light-sensitive. | researchgate.netacs.org |

Chondropsin Family Members

The poecillastrins belong to the broader chondropsin class of macrolides, a unique group of marine secondary metabolites. nih.govoup.comacs.org These compounds are characterized as potent cytotoxic agents. nih.gov The chondropsin macrolides are complex structures of apparent polyketide origin, featuring a large macrocycle closed by both amide and ester linkages. researchgate.net

General Structure : Most members, like chondropsins A and B, feature a 35-membered macrocyclic lactam ring. acs.orgnih.gov They are derived from polyketide biosynthetic pathways and incorporate amino acid residues. researchgate.net

Chondropsin A & B : Isolated from an Australian Chondropsis sp., these were among the first members of this family to be characterized. researchgate.netnih.gov

Chondropsin D : A notable variant isolated from Chondropsis sp., Chondropsin D has an expanded 37-membered macrolide lactam ring. acs.orgnih.gov Its structure was confirmed when it was shown that chondropsin A could be converted to chondropsin D through a base-catalyzed intramolecular transesterification reaction. nih.gov

The structural elucidation of this compound and the subsequent revision of its OHAsp moiety also led to the revision of the structure of 73-deoxychondropsin A. nih.govnih.gov

Table 2: Structural Features of the Chondropsin/Poecillastrin Family

| Compound Family | General Structure | Macrocycle Size | Key Features | Citation(s) |

|---|---|---|---|---|

| Poecillastrins | Polyketide-derived macrolide lactam | Typically 35-membered (e.g., this compound); 33-membered (Poecillastrin A) | Incorporates a β-hydroxyaspartic acid (OHAsp) residue. | nih.govacs.orggovinfo.gov |

| Chondropsins | Polyketide-derived macrolide lactam | Typically 35-membered (e.g., Chondropsin A); 37-membered (Chondropsin D) | Ring closure via both amide and ester linkages; complex acyclic fragment. | acs.orgresearchgate.netnih.gov |

Mirabalin and Related Polyketide Macrolides

Mirabalin is another highly unsaturated macrolide that is structurally related to the poecillastrin and chondropsin families. acs.orgacs.orgnih.gov Isolated from the marine sponge Siliquariaspongia mirabilis, mirabalin is also a product of polyketide synthesis. acs.orgnih.gov

The structure of mirabalin was determined using extensive 2D NMR and mass spectrometry techniques. acs.orgnih.gov It is characterized by:

A 35-membered macrolide lactam ring. acs.orgnih.gov

A conjugated pentadiene system within the macrocycle. acs.orgnih.gov

A tetrasubstituted tetrahydropyran (B127337) ring. acs.orgnih.gov

A linear polyketide side chain attached to the main ring through an amide linkage. acs.orgnih.gov

Mirabalin's classification as a member of the chondropsin family of macrolide lactams underscores the shared biosynthetic origins and structural motifs across these compounds isolated from diverse marine sponge species. acs.org The general class of polyketide macrolides encompasses a vast array of natural products characterized by a large lactone ring, with members like the poecillastrins and chondropsins representing some of the most complex examples from marine sources. frontiersin.orgmdpi.com

Table 3: Comparison of this compound, Chondropsin A, and Mirabalin

| Feature | This compound | Chondropsin A | Mirabalin |

|---|---|---|---|

| Compound Type | Polyketide Macrolide Lactam | Polyketide Macrolide Lactam | Polyketide Macrolide Lactam |

| Source Genus | Poecillastra, Jaspis | Chondropsis | Siliquariaspongia |

| Macrocycle Size | 35-membered | 35-membered | 35-membered |

| Key Moieties | β-hydroxyaspartic acid residue, tetrahydropyran ring | β-hydroxyaspartic acid residue, complex acyclic fragment | β-hydroxyaspartic acid residue, tetrahydropyran ring, pentadiene system |

| Citations | nih.govoup.com | researchgate.netnih.gov | acs.orgacs.orgnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 73-deoxychondropsin A |

| Chondropsin A |

| Chondropsin B |

| Chondropsin C |

| Chondropsin D |

| Mirabalin |

| Poecillastrin A |

| Poecillastrin B |

| This compound |

| Poecillastrin D |

| Poecillastrin E |

| Poecillastrin F |

| Poecillastrin G |

Synthetic Strategies and Total Synthesis Efforts for Poecillastrin C

Conceptual Design of Poecillastrin C Total Synthesis

The viability of a fragment coupling strategy has been explored through model studies. thieme-connect.de A projected key coupling involves an esterification reaction to link the C1 hydroxyl group with the C35 oxygen and a Stille coupling to form the carbon-carbon bond between C13 and C14. thieme-connect.de The successful execution of these coupling reactions is critical for the assembly of the complete macrolactam core of this compound. This modular strategy offers flexibility and the potential to generate analogues by modifying the individual fragments before the coupling steps. Recent work has focused on the synthesis of the C14–C35 segment, further underscoring the fragment-based approach to this complex natural product. nih.govacs.orgacs.org

Stereocontrolled Synthesis of this compound Subunits

The synthesis of the individual fragments of this compound requires precise control over multiple stereocenters. Significant efforts have been directed towards the stereoselective synthesis of the C1-C13 southern segment, which contains the crucial β-hydroxyaspartic acid (OHAsp) residue.

The synthesis of the C1-C13 segment is a critical undertaking in the total synthesis of this compound. researchgate.netthieme-connect.commatilda.science This portion of the molecule embodies several key structural features that demand meticulous stereochemical control.

To establish the correct stereochemistry within the C1-C13 fragment, synthetic routes have effectively employed chiral starting materials. Specifically, the C1–C4 moiety has been successfully derived from diallyl L-tartrate. thieme-connect.dethieme-connect.commatilda.science This approach leverages the inherent chirality of the tartrate to set the stereocenters at C2 and C3. The use of diallyl tartrate provides a robust and reliable method for installing the desired absolute configuration in this critical portion of the molecule. researchgate.netwaseda.jpdntb.gov.ua

A key challenge in the synthesis of the C1-C13 segment is the formation of the amide bond at the C3 position. To address this, a traceless Staudinger reaction has been successfully implemented. researchgate.netthieme-connect.commatilda.science This powerful ligation method allows for the efficient coupling of an azide (B81097) with a phosphine (B1218219) to form an amide bond without the introduction of any extraneous atoms into the final product. nih.gov The application of the traceless Staudinger reaction in this context demonstrates a sophisticated approach to peptide-like bond formation within a complex molecular setting. thieme-connect.com

The elaboration of the C1-C13 segment has been further investigated through model studies involving key functional group interconversions and coupling reactions. thieme-connect.dethieme-connect.com Esterification at the C1 position with a bulky alcohol has been examined, revealing that the reactivity is influenced by the choice of protecting group on the neighboring C2 hydroxyl. researchgate.netthieme-connect.com Specifically, when the C2 hydroxyl was protected as a TBS ether, esterification was hindered, whereas a p-methoxybenzylidene N,O-acetal allowed the reaction to proceed. researchgate.netthieme-connect.com

Furthermore, the feasibility of a Stille coupling at the C13 position has been demonstrated. researchgate.netthieme-connect.com This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly between sp2-hybridized centers. wikipedia.orglibretexts.org In model studies, the Stille coupling of a C1-C13 segment with a vinyl iodide has been successfully achieved, paving the way for the eventual linkage of the southern fragment to the northern portion of this compound. researchgate.netthieme-connect.com

Amide Bond Formation via Advanced Methodologies (e.g., Traceless Staudinger Reaction)

Synthesis of the C14-C35 Macrolide Ring Segment

The synthesis of the C14–C35 fragment of this compound, a complex polypropionate structure, represents a significant challenge in the total synthesis of the natural product. acs.org Research efforts have focused on a convergent strategy, dissecting this large segment into more manageable subunits, namely the C14–C23 and C24–C35 fragments. acs.org This approach allows for the independent and stereocontrolled construction of each piece before their eventual coupling. The successful synthesis of the C14–C35 moiety has been achieved, providing a viable pathway toward the western–northern portion of the this compound macrolide ring model. acs.orgacs.org

Stereoselective aldol (B89426) reactions are fundamental to constructing the carbon backbone of the C14-C35 segment, enabling precise control over the multiple stereocenters.

The C14–C23 segment was synthesized utilizing a highly stereoselective Mukaiyama aldol reaction. acs.orgnih.gov This key step involved the reaction between a ketene (B1206846) silyl (B83357) N,O-acetal, which featured a chiral oxazolidinone auxiliary to guide the stereochemical outcome, and an O-acetyl lactol electrophile. nih.govresearcher.life The Mukaiyama aldol addition is a powerful method for forming carbon-carbon bonds between a silyl enol ether and a carbonyl compound under the influence of a Lewis acid. wikipedia.org

For the C24–C35 segment , a different but related strategy was employed, relying on three sequential stereoselective vinylogous Mukaiyama aldol reactions. acs.orgacs.org This iterative approach proved highly efficient for the rapid assembly of the polypropionate chain characteristic of this fragment. acs.org The vinylogous Mukaiyama aldol reaction extends the aldol concept, allowing for the reaction to occur at the γ-position of a vinylketene silyl N,O-acetal, which is crucial for building extended polyketide structures. acs.orgresearchgate.net

| Fragment | Reaction Type | Key Reactants | Purpose | Reference |

|---|---|---|---|---|

| C14–C23 | Stereoselective Mukaiyama Aldol Reaction | Chiral ketene silyl N,O-acetal and O-acetyl lactol | Construction of the tetrahydropyran-containing fragment. | acs.orgnih.gov |

| C24–C35 | Iterative Vinylogous Mukaiyama Aldol Reactions | Z,E-vinylketene silyl N,O-acetal and aldehyde partners | Rapid and efficient construction of the polypropionate chain. | acs.orgacs.orgresearchgate.net |

The C14-C23 fragment contains a substituted tetrahydropyran (B127337) (THP) ring, a common structural motif in polyketide natural products. acs.org The synthesis of this ring was achieved through a sequence involving stereoselective conjugate addition followed by an iodolactonization reaction. acs.orgnih.gov

Iodolactonization is an intramolecular cyclization reaction that forms a lactone (a cyclic ester) by adding an oxygen and an iodine atom across a double bond. wikipedia.org In the synthesis of the C14-C23 segment, this reaction was instrumental in creating a key intermediate, the O-acetyl lactol, which served as the electrophile in the subsequent Mukaiyama aldol reaction. acs.orgnih.gov This strategy effectively sets the stereochemistry of the tetrahydropyran ring system early in the synthetic sequence.

| Key Reaction | Substrate | Product | Role in Synthesis | Reference |

|---|---|---|---|---|

| Iodolactonization | Unsaturated carboxylic acid precursor | Iodo-lactone intermediate | Forms the core cyclic structure and sets stereocenters. | acs.orgwikipedia.org |

| Further transformations | Iodo-lactone | O-acetyl lactol | Prepares the electrophile for the key Mukaiyama aldol coupling. | nih.gov |

After the successful synthesis of the C14–C23 and C24–C35 fragments, the two segments were joined via an aldol reaction. acs.orgacs.org This coupling created a new stereocenter and a ketone functional group at the C25 position. To establish the final required stereochemistry, a stereoselective reduction of this ketone was necessary.

This crucial transformation was accomplished using diisobutylaluminium hydride (DIBALH). acs.org DIBALH is a powerful and often sterically hindered reducing agent, which allows for controlled reductions. masterorganicchemistry.com In this context, the DIBALH reduction of the C25 ketone proceeded with high stereoselectivity, yielding the desired alcohol with the correct configuration. acs.org This step was critical for ensuring that all the oxygen-functionalized stereogenic centers within the C14-C35 moiety possessed the desired configurations as found in the natural product model. acs.org

| Reaction | Reagent | Substrate | Outcome | Reference |

|---|---|---|---|---|

| Stereoselective Ketone Reduction | Diisobutylaluminium hydride (DIBALH) | C25-keto intermediate formed after fragment coupling | Generation of the C25 hydroxyl group with the desired stereochemistry. | acs.orgacs.orgmasterorganicchemistry.com |

Strategies for Tetrahydropyran Ring Formation (e.g., Iodolactonization)

Advancements and Methodological Innovations in this compound Chemical Synthesis

The total synthesis of this compound remains an ongoing and formidable challenge, yet significant advancements have paved the way toward this goal. Recent progress highlights a convergent and flexible synthetic strategy, which is a major innovation in tackling such a complex molecule.

Key advancements include the separate, highly stereocontrolled syntheses of large, crucial fragments of the molecule. The successful construction of the C14-C35 western-northern segment is a landmark achievement, demonstrating the power of modern synthetic methods. acs.orgacs.org This was complemented by the development of a stereoselective synthesis for the C1-C13 southern segment, which contains the unique β-hydroxyaspartic acid residue. thieme-connect.dethieme-connect.de The development of synthetic routes to these major fragments confirms the viability of a late-stage coupling strategy to assemble the entire macrolactam core. thieme-connect.de

Methodological innovations have been central to this progress. The application of iterative vinylogous Mukaiyama aldol reactions for the rapid and stereocontrolled construction of the C24-C35 polypropionate chain showcases a particularly efficient and powerful method. acs.orgacs.org Furthermore, these synthetic efforts have played a crucial role beyond just assembly; they have been instrumental, in conjunction with chemical degradation and advanced NMR analysis, in the definitive assignment of the absolute configurations for the twelve stereocenters in the 36-membered macrocyclic ring of this compound. nih.gov

| Advancement/Innovation | Description | Impact on Total Synthesis | Reference |

|---|---|---|---|

| Convergent Strategy | Synthesis of large fragments (C1-C13 and C14-C35) independently before coupling. | Increases overall efficiency and allows for parallel development of synthetic routes. | acs.orgthieme-connect.dethieme-connect.de |

| Iterative Vinylogous Mukaiyama Aldol Reactions | Repeated use of a powerful C-C bond-forming reaction to build a complex chain. | Provides a rapid and stereocontrolled method for assembling polypropionate structures. | acs.orgacs.org |

| Stereochemical Assignment | Use of synthetic fragments and advanced analysis to determine the molecule's 3D structure. | Provides a clear and accurate target for total synthesis efforts. | nih.gov |

| Traceless Staudinger Reaction | Used to construct the amide group at the C3 position in the C1-C13 segment. | Enables the formation of a key functional group without leaving unwanted atoms. | thieme-connect.de |

Biological Activities and Mechanistic Investigations of Poecillastrin C

In Vitro Cellular Activity of Poecillastrin C

This compound, a complex macrolide lactam isolated from deep-sea sponges, has demonstrated considerable cytotoxic and antiproliferative properties in various laboratory studies.

Antiproliferative Efficacy Against Human Tumor Cell Lines (e.g., LOX, P388, HeLa, 3Y1)

This compound has shown potent activity against a range of human and murine tumor cell lines. nih.gov Early investigations identified its powerful cytotoxic effects when isolated from the deep-sea sponge Japsis serpentina. nih.govresearchgate.net Studies showed it possessed strong cytotoxicity against the P388 murine leukemia cell line with a half-maximal inhibitory concentration (IC50) of 8.0 ng/mL and against the HeLa human uterine cervix carcinoma cell line with an IC50 of 16 ng/mL. researchgate.netthieme-connect.com

Further research on this compound isolated from the marine sponge Poecillastra sp. confirmed its potent bioactivity. nih.govacs.org In these studies, this compound exhibited significant cytotoxicity against the LOX human melanoma tumor cell line, with an IC50 value recorded as less than 1 µg/mL. nih.govacs.orgsemanticscholar.org While direct data for this compound against 3Y1 rat embryonic fibroblast cells is not specified, its closely related analogue, poecillastrin H, showed extremely potent activity against 3Y1 cells with an IC50 value of 4.1 nM. researchgate.net

Antiproliferative Efficacy of this compound

| Cell Line | Organism | Cell Type | IC50 Value |

|---|---|---|---|

| P388 | Murine | Leukemia | 8.0 ng/mL researchgate.net |

| HeLa | Human | Cervical Carcinoma | 16 ng/mL researchgate.net |

| LOX | Human | Melanoma | < 1 µg/mL nih.govsemanticscholar.org |

Comparative Analysis of Cytotoxic Potency Among Poecillastrin Analogues

The poecillastrin family comprises several related macrolide structures, including poecillastrins A, B, D, and H. Comparative studies highlight variations in their cytotoxic potency. This compound and D, which were isolated together, both show potent cytotoxicity, though this compound is slightly more active against the tested cell lines. researchgate.net For instance, while this compound inhibited P388 and HeLa cells at IC50 values of 8.0 ng/mL and 16 ng/mL respectively, poecillastrin D showed IC50 values of 18 ng/mL and 36 ng/mL against the same lines. researchgate.net

Poecillastrin B, often isolated with this compound, also demonstrates potent cytotoxicity against the LOX melanoma cell line, with a reported IC50 of less than 1 µg/mL for the mixture. nih.govsemanticscholar.org Poecillastrin A's activity has been described as differentially cytotoxic, with efficacy ranging from potent (EC50 <25 nM) to less active (>10,000 nM) depending on the cell line. semanticscholar.org Another analogue, poecillastrin H, stands out for its high potency against 3Y1 cells (IC50 = 4.1 nM). researchgate.net

Comparative Cytotoxicity of Poecillastrin Analogues

| Compound | Cell Line | IC50 Value |

|---|---|---|

| This compound | P388 | 8.0 ng/mL researchgate.net |

| Poecillastrin D | P388 | 18 ng/mL researchgate.net |

| This compound | HeLa | 16 ng/mL researchgate.net |

| Poecillastrin D | HeLa | 36 ng/mL researchgate.net |

| Poecillastrin H | 3Y1 | 4.1 nM researchgate.net |

Molecular Basis of this compound Action

Research into the mechanism of action for this compound has identified a primary molecular target and begun to uncover the subsequent effects on cellular pathways.

Target Identification and Engagement (e.g., Vacuolar H+-ATPase Inhibition)

The primary molecular target of this compound and its congeners is the Vacuolar H+-ATPase (V-ATPase). nih.govnih.gov Poecillastrins belong to the chondropsin class of macrolide lactams, which have been identified as a novel class of V-ATPase inhibitors. researchgate.netnih.govresearchgate.net The tumor cell growth inhibitory profile of the chondropsin class in the National Cancer Institute's 60-cell screen was found to be virtually indistinguishable from well-established V-ATPase inhibitors like bafilomycin and concanamycin. nih.gov

These compounds function as inhibitors of V-ATPases in both fungal and mammalian cells, although they show some preference for fungal enzymes. nih.gov Mechanistic studies suggest that these macrolide lactams, including poecillastrin, exert their inhibitory effect by binding to subunit c of the V-ATPase complex. physiology.orgphysiology.org The inhibition of this proton pump disrupts critical pH gradients across intracellular organelle membranes. researchgate.net

Elucidation of Cellular Regulatory Pathways Modulated by this compound

The inhibition of V-ATPase by this compound triggers disruptions in several crucial cellular regulatory pathways. V-ATPases are vital for maintaining the acidic interior of organelles like lysosomes and endosomes and play a role in regulating cytosolic pH. researchgate.net In cancer cells, V-ATPase is often overexpressed and contributes to an alkaline intracellular pH, which promotes proliferation and survival. tandfonline.com

By inhibiting V-ATPase, this compound disrupts this pH balance. physiology.orgphysiology.org This disruption has been linked to several downstream anti-cancer effects. The inhibition of V-ATPase can decrease the invasion and migration capabilities of highly metastatic cancer cells, suggesting a role in controlling tumor spread. physiology.orgphysiology.org Furthermore, the inhibition of V-ATPase is known to be a trigger for apoptosis (programmed cell death), often through the activation of caspase-dependent pathways. researchgate.netmdpi.com It can also lead to cell cycle arrest, thereby halting proliferation. researchgate.netmdpi.com

Perspectives and Future Research Directions on Poecillastrin C

Structure-Activity Relationship (SAR) Studies of Poecillastrin C and its Derivatives

The exploration of the structure-activity relationships (SAR) of this compound is crucial for identifying the specific chemical features responsible for its potent bioactivity and for designing new, potentially more effective or synthetically accessible analogues. vulcanchem.comacs.org While comprehensive SAR studies on the complete this compound molecule are in early stages due to its structural complexity and limited availability, preliminary investigations and studies on related compounds provide foundational insights. Key areas of interest include the roles of the 36-membered macrolide ring, the β-hydroxyaspartic acid (OHAsp) residue, and the various stereocenters. nih.govresearcher.life The absolute configuration of the OHAsp residue was determined to be D-threo, a critical step for future SAR studies. nih.govresearchgate.net

The rational design of this compound analogues is intrinsically linked to progress in its total synthesis. acs.org Synthetic chemists are developing modular strategies that allow for the modification of different parts of the molecule. For instance, the synthesis of the C1–C13 segment allows for model studies on the reactivity of the C1 carboxylic acid and the C13 position, which are crucial for macrolactamization and linking different fragments of the molecule. thieme-connect.de

One key challenge is the esterification at the C1 position with the bulky C35 hydroxyl group. Model studies have shown that the choice of protecting groups on the adjacent C2 hydroxyl group significantly impacts the reactivity of the C1 carboxylic acid. thieme-connect.deresearchgate.net This finding is vital for the rational design of a successful total synthesis and for creating analogues with modifications in this region. The development of synthetic routes for various segments, such as the C14–C35 moiety, opens the door to creating a library of analogues by altering the building blocks used in the synthesis. acs.orgacs.org These synthetic fragments are essential for future work aimed at producing simplified or modified analogues to probe the biological importance of different structural features of the this compound macrocycle.

| Focus Area | Key Findings & Research Direction | References |

| OHAsp Residue | The absolute configuration was revised and confirmed as D-threo. This is a critical anchor point for designing accurate analogues. | nih.govvulcanchem.comnii.ac.jpacs.org |

| Macrolide Core | Synthetic strategies are being developed to allow for the modification of the macrolide backbone, which is hypothesized to be essential for activity. | acs.orgresearcher.life |

| Analogue Synthesis | Model studies on synthetic fragments are underway to test the feasibility of key chemical reactions needed to build analogues and to understand chemical reactivity. | thieme-connect.deresearchgate.net |

Biosynthetic Investigations of this compound

Understanding the biosynthesis of this compound is key to unlocking its biotechnological production potential. Like many complex marine natural products, it is believed to be produced by symbiotic microorganisms within the sponge rather than the sponge itself. Poecillastrins are polyketides, a class of secondary metabolites synthesized via the acetate (B1210297) pathway. nih.govmdpi.com

The biosynthesis of polyketides is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govmdpi.com It is proposed that the carbon skeleton of this compound is assembled by a Type I PKS system. nih.gov This was supported by early biosynthetic studies using carbon-13 labeled acetate feeding experiments, which were instrumental in the structural revision of the molecule. uqac.ca These experiments helped to confirm the connectivity of the carbon atoms, revealing a pattern consistent with a polyketide origin. uqac.ca

The full biosynthetic gene cluster responsible for producing this compound has not yet been identified and characterized. The producing organisms, likely bacteria or fungi living in symbiosis with the sponge, are difficult to culture in laboratory settings, which complicates genetic and enzymatic studies. Future research will likely involve metagenomic analysis of the sponge holobiont to identify the PKS gene cluster and heterologous expression of these genes in a culturable host to characterize the enzymatic machinery.

| Biosynthetic Aspect | Evidence and Findings | References |

| Precursor Pathway | Derived from the acetate pathway, consistent with other polyketides. | nih.govmdpi.com |

| Enzyme System | Believed to be synthesized by a Type I Polyketide Synthase (PKS). | nih.gov |

| Structural Confirmation | 13C-labeling experiments were crucial for revising the originally proposed structure of this compound. | uqac.ca |

| Producer Organism | Thought to be a symbiotic microorganism within the marine sponge Poecillastra or Jaspis species. | thieme-connect.de |

Strategies for Sustainable Supply and Production of this compound

The extremely low yield of this compound from its natural sponge sources (e.g., 3.2 mg from 70 g of wet sponge) makes large-scale harvesting ecologically unsustainable and commercially unviable. nih.gov This supply problem is a major hurdle for further research and development, necessitating alternative production strategies. nih.gov

Total synthesis offers a promising route to a sustainable supply of this compound and its analogues. While a completed total synthesis has not yet been reported, significant progress has been made in the convergent synthesis of large, complex fragments of the molecule. This approach involves creating several key segments of the molecule separately, which are then joined together in the final stages.

Recent research highlights the stereoselective synthesis of key building blocks:

C1–C13 Segment: A stereoselective synthesis of this southern portion, which includes the critical β-hydroxyaspartic acid moiety, has been achieved. thieme-connect.deresearchgate.net This work also involved successful model studies for the Stille coupling reaction, a key step for connecting this segment to the rest of the macrolide. thieme-connect.de

C14–C35 Segment: The synthesis of a model of this large northern segment has also been accomplished. The strategy involved the coupling of a C14–C23 piece and a C24–C35 piece, which were themselves built using stereoselective aldol (B89426) reactions. acs.orgacs.orgacs.org

These advances in fragment synthesis are critical steps toward the eventual total synthesis of this compound. The development of efficient and scalable synthetic routes remains a primary goal in the field. waseda.jp

| Synthetic Fragment | Key Synthetic Achievements | References |

| C1–C13 Segment | Stereoselective synthesis achieved; model studies for Stille coupling successful. | thieme-connect.deresearchgate.net |

| C14–C23 Sub-segment | Synthesized using stereoselective Mukaiyama aldol reaction. | acs.orgacs.org |

| C24–C35 Sub-segment | Constructed using three stereoselective vinylogous Mukaiyama aldol reactions. | acs.orgacs.org |

| C14–C35 Segment | Achieved by coupling the C14–C23 and C24–C35 segments. | acs.orgacs.orgacs.org |

A long-term and potentially more cost-effective strategy for producing this compound is through biotechnology. This approach, often termed "synthetic biology" or "metabolic engineering," would involve identifying the complete biosynthetic gene cluster from the native producing organism and transferring it into a host microorganism that can be easily and rapidly grown in large-scale fermenters, such as Escherichia coli or Saccharomyces cerevisiae.

This strategy is entirely dependent on the successful elucidation of the biosynthetic pathway and the cloning of the associated PKS genes, as discussed in section 5.2.1. While this remains a future goal for this compound, it has been successfully applied to other complex natural products. The discovery of poecillastrins in different sponge genera like Poecillastra, Jaspis, and Characella suggests that the underlying biosynthetic machinery may be horizontally transferred among marine microbes, offering multiple potential sources for gene cluster discovery. nih.govnih.govjst.go.jp

Q & A

Q. What experimental methodologies are critical for determining the absolute configuration of β-hydroxyaspartic acid residues in poecillastrin C?

The absolute configuration of β-hydroxyaspartic acid (OHAsp) in this compound was resolved using Marfey analysis combined with synthetic derivatization. After NaBH4 reduction of the ester group, acid hydrolysis yielded stereoisomeric amino acids. These were derivatized with Marfey’s reagent (FDAA) and analyzed via HPLC to distinguish D/L configurations. Synthetic standards of (2R,3S)- and (2R,3R)-isomers were prepared to match natural product derivatives, confirming the D-cis configuration .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve ambiguities in this compound’s structural assignments?

NMR data (e.g., <sup>1</sup>H, <sup>13</sup>C, HMBC, NOESY) were pivotal in differentiating between proposed structures (1 vs. 2). For example, NOE correlations between methyl protons and specific carbonyl carbons clarified ester bond formation sites. HMBC cross-peaks from amide protons (H-3) to carboxyl carbons provided additional evidence for structural elucidation .

Q. What biological assays are used to evaluate this compound’s cytotoxicity and mechanistic targets?

this compound’s cytotoxicity was assessed via the NCI-60 cancer cell line screening panel , revealing potent activity (IC50 values in nanomolar ranges). Mechanistically, its inhibition of lysosomal V-ATPase was confirmed using enzymatic assays with purified fungal/mammalian ATPase complexes. Dose-dependent ATPase activity suppression validated its mode of action .

Advanced Research Questions

Q. How can synthetic chemistry address contradictions in structural models of this compound?

Discrepancies in ester linkage assignments were resolved through targeted synthesis of stereoisomers . For example, Sharpless asymmetric dihydroxylation generated enantiomerically pure intermediates (e.g., compounds 7–8), which were derivatized with MTPACl and analyzed via <sup>1</sup>H NMR. Matching synthetic products (e.g., 11, 13) with natural derivatives confirmed the correct esterification site .

Q. What strategies improve reproducibility in stereochemical assignments of complex marine macrolides like this compound?

A microscale reduction-hydrolysis-derivatization workflow was developed to handle limited natural product quantities. By scaling down reactions (e.g., 0.1 mg of this compound), researchers generated sufficient hydrolysates for Marfey analysis. This approach minimized sample loss and enabled comparative studies across chondropsin/poecillastrin analogs .

Q. How do conflicting NMR data impact structural revisions, and what statistical methods validate such revisions?

Initial NMR data for this compound’s ester bonds showed overlapping NOE signals, leading to ambiguity. Density functional theory (DFT) calculations of <sup>3</sup>JH,H coupling constants (e.g., 3JH2,H3 = 4.8 Hz in cyclic carbamates 9–10) validated proposed stereochemical models. Statistical comparison of experimental vs. computed NMR parameters resolved inconsistencies .

Q. What are the challenges in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

Key hurdles include controlling 26 stereocenters and achieving macrocyclization without epimerization. A failed synthesis of mirabalin (a related compound) highlighted the necessity of absolute configuration data for successful total synthesis. Fragment-based approaches (e.g., THP ring synthesis) are prioritized to bypass these challenges .

Methodological Considerations

Q. How should researchers design experiments to validate this compound’s bioactivity across species?

Use cross-species V-ATPase inhibition assays with purified enzymes from fungi (e.g., Saccharomyces cerevisiae) and mammals (e.g., bovine kidney). Normalize inhibition data to ATPase-specific activity (μmol Pi/min/mg protein) and compare IC50 values. Include positive controls (e.g., bafilomycin A1) to ensure assay validity .

Q. What statistical frameworks are recommended for analyzing cytotoxicity data from NCI-60 screens?

Apply COMPARE algorithm analysis to identify correlations between this compound’s activity patterns and known anticancer agents. Use hierarchical clustering (Euclidean distance, Ward’s method) to group cell lines by sensitivity. Report GI50, TGI, and LC50 values with 95% confidence intervals .

Q. How can researchers ensure methodological rigor in stereochemical studies of marine natural products?

Adopt a multi-technique verification protocol :

- Combine synthetic standards (e.g., Mosher esters) with computational NMR.

- Validate HPLC elution orders using enantiomerically pure references.

- Cross-check results via X-ray crystallography (if crystals are obtainable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.